

chemical structure and properties of XE991 dihydrochloride

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Compound of Interest

Compound Name: XE991

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XE991 Dihydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and biological activity of **XE991** dihydrochloride, a potent and selective blocker of KCNQ (Kv7) voltage-gated potassium channels.

Chemical Structure and Properties

XE991 dihydrochloride, with the systematic name 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone dihydrochloride, is a synthetic compound widely utilized in neuroscience research. Its chemical structure is characterized by a central anthracenone core substituted with two pyridinylmethyl groups. The dihydrochloride salt form enhances its solubility in aqueous solutions.

Property	Value	Source(s)
Chemical Formula	C ₂₆ H ₂₂ Cl ₂ N ₂ O	[1][2]
Molecular Weight	449.4 g/mol	[1][3]
CAS Number	122955-42-4	[3]
Appearance	Crystalline solid	[3]
Solubility	Water (up to 100 mM), DMSO	[3][4]
Purity	≥98%	[5][6]
Storage	Desiccate at room temperature	[6]

Mechanism of Action and Biological Activity

XE991 is a potent and selective antagonist of KCNQ (Kv7) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their inhibition by **XE991** leads to membrane depolarization and increased neuronal firing. The M-current, a slowly activating and non-inactivating potassium current, is primarily mediated by the heteromeric assembly of KCNQ2 and KCNQ3 subunits and is a key target of **XE991**.^{[7][8]} By blocking these channels, **XE991** effectively inhibits the M-current, leading to enhanced neuronal excitability.^[3]

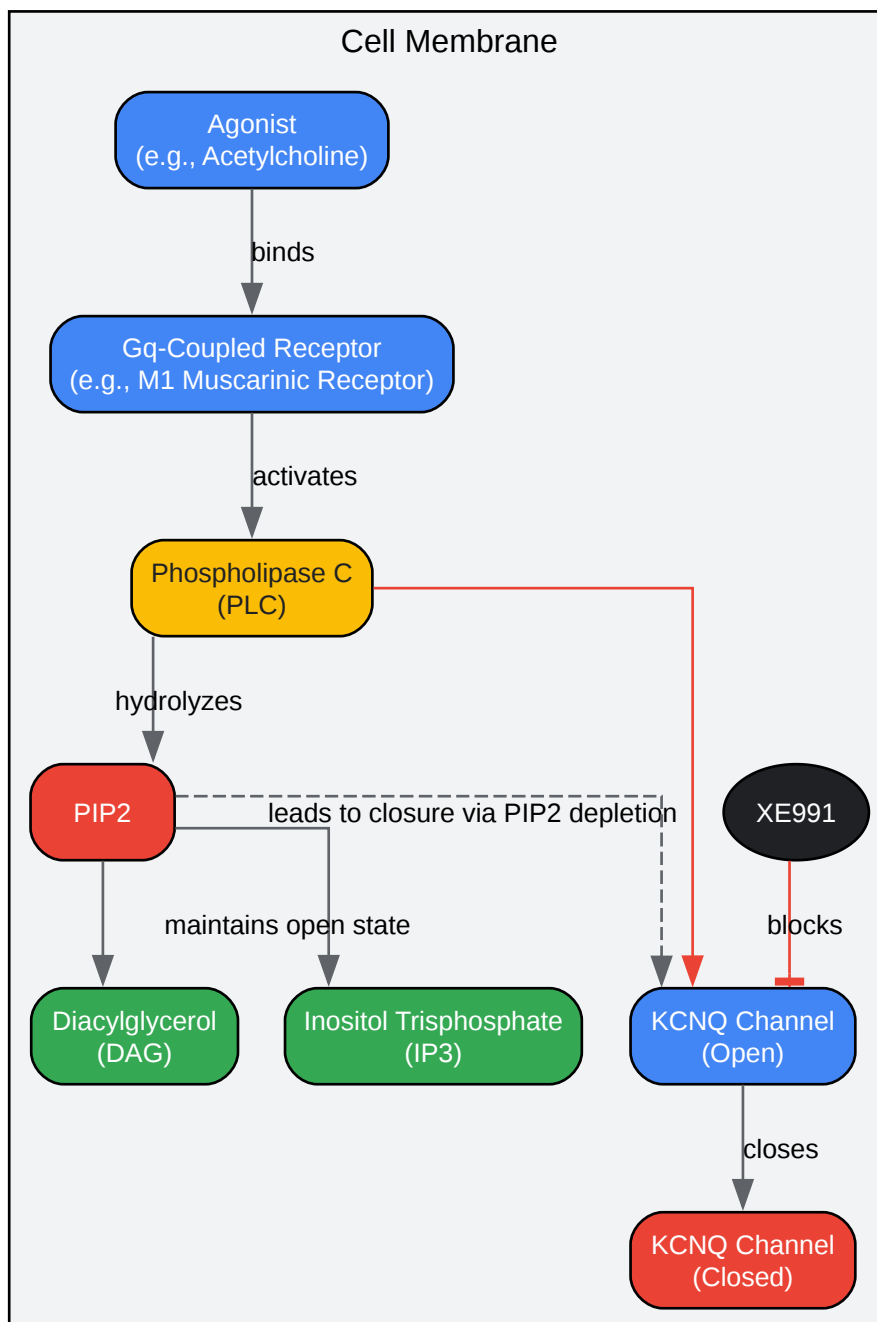
This mechanism of action underlies the diverse biological effects of **XE991**, including its role as a cognitive enhancer.^[3] By increasing neuronal excitability in brain regions associated with learning and memory, such as the hippocampus, **XE991** has been shown to facilitate long-term potentiation (LTP) and improve performance in cognitive tasks.^{[9][10]} Furthermore, **XE991** enhances the release of the neurotransmitter acetylcholine, which plays a crucial role in cognitive function.^[7]

Signaling Pathway of KCNQ Channel Modulation

The activity of KCNQ channels is intricately regulated by various signaling pathways, most notably those involving Gq-protein coupled receptors (GPCRs) and the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂). The binding of agonists such as acetylcholine (via muscarinic M1 receptors) or bradykinin to their respective GPCRs activates phospholipase C

(PLC). PLC then hydrolyzes PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The depletion of membrane PIP₂, which is essential for KCNQ channel function, leads to the closure of the channel and suppression of the M-current. This signaling cascade is a key mechanism for modulating neuronal excitability.[11]

KCNQ Channel Modulation by Gq-Coupled Receptors



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KCNQ Channel Modulation Pathway

Quantitative Data: Selectivity and Potency

XE991 exhibits a high degree of selectivity for KCNQ channels over other types of potassium channels. The following table summarizes the half-maximal inhibitory concentration (IC_{50}) values of **XE991** for various ion channels, demonstrating its potent and selective inhibitory effects on the KCNQ family.

Target Channel	IC_{50} (μM)	Source(s)
KCNQ1 (Kv7.1)	0.75	[2][7]
KCNQ2 (Kv7.2)	0.71	[2][7]
KCNQ2/KCNQ3	0.6	[2][7]
M-current	0.98	[2][7]
Kv1.2	>100	[3][9]
Kv4.3	>43	[3][9]

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for M-current Analysis

This protocol outlines the methodology for recording M-currents from cultured neurons and assessing the inhibitory effect of **XE991**.

I. Cell Preparation and Solutions:

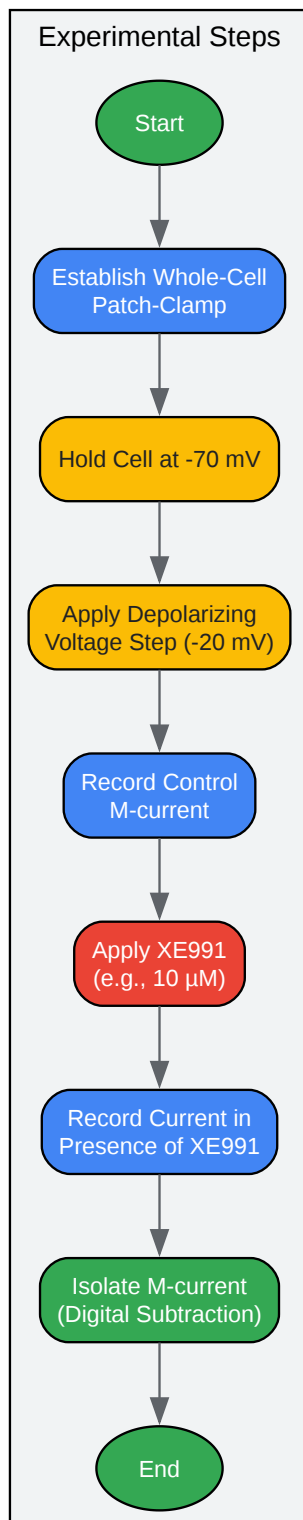
- **Cell Culture:** Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing KCNQ2/3 channels.
- **External Solution (ACSF):** Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

- Internal Pipette Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl₂, 2 Na₂-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.
- **XE991** Stock Solution: Prepare a 10 mM stock solution of **XE991** dihydrochloride in deionized water.

II. Recording Procedure:

- Establish a whole-cell patch-clamp configuration on a selected neuron.
- Clamp the cell at a holding potential of -70 mV.
- To elicit the M-current, apply a depolarizing voltage step to -20 mV for 500 ms. This will activate the slowly activating KCNQ channels.
- Record the resulting outward current. The M-current is characterized by its slow activation and lack of inactivation during the voltage step.
- After obtaining a stable baseline recording, perfuse the bath with ACSF containing the desired concentration of **XE991** (e.g., 10 μM).
- Repeat the voltage-step protocol and record the current in the presence of **XE991**.
- The M-current is identified as the **XE991**-sensitive component, which can be isolated by digital subtraction of the current recorded in the presence of **XE991** from the control current.

Whole-Cell Voltage-Clamp Workflow for M-current Analysis

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Electrophysiology Workflow

In Vivo Assessment of Cognitive Enhancement

The following protocols describe two common behavioral tests used to evaluate the cognitive-enhancing effects of **XE991** in rodents.

This test assesses spatial learning and memory.

I. Apparatus and Drug Administration:

- **Apparatus:** A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.
- **Drug Administration:** Administer **XE991** dihydrochloride (e.g., 3 mg/kg, intraperitoneally) or vehicle to mice 30 minutes before the training session.

II. Procedure:

- **Habituation (Day 1):** Allow each mouse to swim freely in the pool for 60 seconds without the platform.
- **Training (Days 2-5):** Conduct four trials per day. For each trial, place the mouse in the water at one of four starting positions. Allow the mouse to search for the hidden platform for a maximum of 60 seconds. If the mouse finds the platform, allow it to remain there for 15-20 seconds. If it fails to find the platform, gently guide it to the platform.
- **Probe Test (Day 6):** Remove the platform from the pool. Allow each mouse to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).

III. Data Analysis:

- **Learning:** Analyze the escape latency (time to find the platform) and path length across training days. A decrease in these parameters indicates learning.
- **Memory:** In the probe test, a significant preference for the target quadrant indicates memory retention.

This test evaluates recognition memory.

I. Apparatus and Drug Administration:

- Apparatus: An open-field arena. A set of identical objects for the familiarization phase and a novel object for the test phase.
- Drug Administration: Administer **XE991** dihydrochloride (e.g., 3 mg/kg, i.p.) or vehicle to mice 30 minutes before the familiarization phase.

II. Procedure:

- Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.
- Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
- Test (Day 3): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.

III. Data Analysis:

- Record the time spent exploring each object during the test phase.
- Calculate a discrimination index: $(\text{Time exploring novel object} - \text{Time exploring familiar object}) / (\text{Total exploration time})$. A higher discrimination index indicates better recognition memory.

Conclusion

XE991 dihydrochloride is an invaluable pharmacological tool for investigating the physiological and pathological roles of KCNQ channels. Its potency and selectivity make it a standard blocker for studying the M-current and its influence on neuronal excitability. The cognitive-enhancing properties of **XE991** highlight the therapeutic potential of targeting KCNQ channels for neurological and psychiatric disorders characterized by cognitive deficits. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize **XE991** in their studies.

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